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molecular formula C11H10Cl2O2 B8398769 Methyl 3-(3,4-dichlorophenyl)-3-butenoate

Methyl 3-(3,4-dichlorophenyl)-3-butenoate

Cat. No. B8398769
M. Wt: 245.10 g/mol
InChI Key: ZRXNSCKARNQGCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06448247B1

Procedure details

11.31 g (0.47 mole) of magnesium flakes were added to 300 ml of diethyl ether, followed by a small amount of iodine. The mixture was then allowed to stand for 1 hour, after which a solution of 102.87 g (0.46 mole) of 1-bromo-3,4-dichlorobenzene in 150 ml of diethyl ether was slowly added dropwise. A further 150 ml of diethyl ether was added, and then 60.33 g (44.3 mmole) of anhydrous zinc chloride was slowly added and the mixture was stirred for 1 hour. 3.10 g (4.42 mmole) of dichlorobis(triphenylphosphine)palladium (II) were then added, and a solution of 34.15 ml (42.8 mmole) of diketene in 600 ml of diethyl ether was added dropwise. The reaction mixture was then stirred at room temperature for 30 minutes, after which it was poured into 1 liter of ice-cooled 1 N aqueous hydrochloric acid and extracted three times, each time with 500 ml of diethyl ether. The combined organic extracts were extracted three times, each time with 700 ml of a 1 N aqueous solution of sodium hydroxide. The combined aqueous extracts were acidified with concentrated aqueous hydrochloric acid, whilst ice-cooling, and extracted three times, each time with 500 ml of diethyl ether, and then the combined organic extracts were dried over anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure, and the resulting residue was dissolved in 350 ml of methanol. 10 ml of concentrated aqueous sulfuric acid were added, and the solution was heated under reflux for 30 minutes. At the end of this time, the reaction mixture was cooled in air and neutralised with a saturated aqueous solution of sodium hydrogencarbonate. The methanol was then removed by distillation under reduced pressure, and the resulting residue was extracted with three times, each time with 200 ml of methylene chloride. The combined organic extracts were dried over anhydrous magnesium sulfate, and then the solvent was removed by distillation under reduced pressure. The resulting residue was distilled under reduced pressure to obtain 69.13 g (yield 62%) of the title compound as a pale yellow oil, boiling at 144-146° C. (5 mm Hg).
Quantity
60.33 g
Type
catalyst
Reaction Step One
Quantity
3.1 g
Type
catalyst
Reaction Step Two
Quantity
11.31 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
102.87 g
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
reactant
Reaction Step Five
Quantity
34.15 mL
Type
reactant
Reaction Step Six
Quantity
600 mL
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
150 mL
Type
reactant
Reaction Step Nine
Yield
62%

Identifiers

REACTION_CXSMILES
[Mg].II.Br[C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[C:7]([Cl:12])[CH:6]=1.[CH2:13]=[C:14]1[O:18][C:16](=[O:17])[CH2:15]1.Cl.[CH2:20](OCC)C>[Cl-].[Zn+2].[Cl-].Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Cl:12][C:7]1[CH:6]=[C:5]([C:14](=[CH2:13])[CH2:15][C:16]([O:18][CH3:20])=[O:17])[CH:10]=[CH:9][C:8]=1[Cl:11] |f:6.7.8,^1:30,49|

Inputs

Step One
Name
Quantity
60.33 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
3.1 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Three
Name
Quantity
11.31 g
Type
reactant
Smiles
[Mg]
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Five
Name
Quantity
102.87 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)Cl)Cl
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)OCC
Step Six
Name
Quantity
34.15 mL
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)OCC
Step Seven
Name
ice
Quantity
1 L
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Nine
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at room temperature for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted three times
EXTRACTION
Type
EXTRACTION
Details
The combined organic extracts were extracted three times
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
extracted three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
each time with 500 ml of diethyl ether, and then the combined organic extracts were dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue was dissolved in 350 ml of methanol
ADDITION
Type
ADDITION
Details
10 ml of concentrated aqueous sulfuric acid were added
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
At the end of this time, the reaction mixture was cooled in air
CUSTOM
Type
CUSTOM
Details
The methanol was then removed by distillation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the resulting residue was extracted with three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The resulting residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C(CC(=O)OC)=C
Measurements
Type Value Analysis
AMOUNT: MASS 69.13 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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